molecular formula C10H14ClN3O B1443311 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine CAS No. 1220029-70-8

6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine

Cat. No. B1443311
M. Wt: 227.69 g/mol
InChI Key: KEDVNXVMWCFLCE-UHFFFAOYSA-N
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Description

“6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine” is a chemical compound . It is also known as compound 1.


Molecular Structure Analysis

The molecular formula of this compound is C10H14ClN3O. The molecular weight is 227.69 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • Alternating Copolymers Formation : Han et al. (1996) explored the synthesis of new monomers related to 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine, resulting in alternating copolymers with maleic anhydride. These polymers exhibit properties similar to natural polynucleotides, such as hypochromicity and polyelectrolyte behavior, suggesting potential applications in biologically inspired materials (Han et al., 1996).

  • Cytotoxic Alkyl Chloro Dihydropyrans : Miranda et al. (2006) conducted a study on tetrahydropyran and dihydropyran derivatives, including those similar to 6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine. They found these compounds exhibited cytotoxicity against human solid tumor cells, indicating potential applications in cancer research (Miranda et al., 2006).

Biological and Pharmacological Activity

  • Antimycobacterial and Antifungal Activity : Doležal et al. (2010) synthesized a series of pyrazinamide analogues, including chlorinated N-phenylpyrazine-2-carboxamides. These compounds showed significant antimycobacterial and antifungal activities, suggesting their relevance in developing new antimicrobial agents (Doležal et al., 2010).

Applications in Organic Chemistry

  • Regioselective Synthesis : Ibrahim et al. (2011) worked on the lithiation of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, producing dihalogenated purine derivatives. This process is crucial for regioselective synthesis in organic chemistry, indicating the compound's utility in complex chemical synthesis (Ibrahim et al., 2011).

Safety And Hazards

This compound is intended for R&D use only. It is not recommended for medicinal, household, or other uses . Always handle chemicals with care and use appropriate safety measures.

properties

IUPAC Name

6-chloro-N-(oxan-4-ylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-6-12-7-10(14-9)13-5-8-1-3-15-4-2-8/h6-8H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDVNXVMWCFLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185720
Record name 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazin-2-amine

CAS RN

1220029-70-8
Record name 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-[(tetrahydro-2H-pyran-4-yl)methyl]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloropyrazine (950 mg, 6.38 mmol), DMSO (14 ml), TEA (1.067 ml, 7.65 mmol) and (tetrahydro-2H-pyran-4-yl)methanamine (771 mg, 6.70 mmol) was stirred at 75° C. for 6 hours, and the reaction progress was followed by LCMS. The crude reaction mixture was cooled to ambient temperature, diluted with 300 ml of ethyl acetate, washed with 1M NaOH soln. (1×), water (1×), saturated salt soln. (1×), dried with sodium sulfate, filtered, and concentrated to constant mass, giving 1185 mg of titled compound as free base, used without further purification. LCMS (m/z): 228.0 (MH+), retention time=0.73 min.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.067 mL
Type
reactant
Reaction Step One
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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